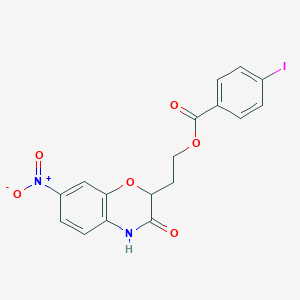

2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate

Description

This compound features a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a nitro group at position 7, a ketone at position 3, and an ethyl ester linked to a 4-iodobenzoate moiety. The benzoxazine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating biological targets such as retinoic acid receptor-related orphan receptor gamma (RORγ) .

Properties

IUPAC Name |

2-(7-nitro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13IN2O6/c18-11-3-1-10(2-4-11)17(22)25-8-7-14-16(21)19-13-6-5-12(20(23)24)9-15(13)26-14/h1-6,9,14H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYQPBAIBYKVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13IN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase 1a . This enzyme acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides.

Mode of Action

Related compounds have been found to interact with their targets through enzymatic activity. For instance, the enzyme mentioned above hydrolyzes terminal, non-reducing beta-D-glucosyl residues with the release of beta-D-glucose.

Biochemical Pathways

The compound likely affects the biochemical pathways involving the hydrolysis of glucosides. The preferred substrate for the enzyme is DIMBOA-beta-D-glucoside. The enzymatic activity is highly correlated with plant growth.

Result of Action

The result of the compound’s action is likely the production of hydroxamic acids from hydroxamic acid glucosides, which helps in the defense of young plant parts against pests. The enzymatic activity is highly correlated with plant growth.

Action Environment

It’s worth noting that the enzymatic activity of similar compounds is highly correlated with plant growth, suggesting that environmental conditions affecting plant growth could potentially influence the compound’s action.

Comparison with Similar Compounds

Substituent Variations on the Benzoxazine Ring

- Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7g): Substituents: Bromine at position 6, benzyl at position 4, and an ethyl acetate side chain. Physical Properties: Melting point 58–62°C; IR absorption at 1732 cm⁻¹ (ester C=O) . Synthesis: Derived from 2-benzylamino-4-bromophenol via cyclization and esterification .

7-Formyl Derivatives :

Modifications to the Ester Group

Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetate Derivatives :

- Substituents: Acetamide or aryl groups (e.g., 4-bromo, 4-iodo).

- Biological Activity: Patent data highlight derivatives like N-{[2-(piperidin-1-yl)phenyl]methyl}-2-(3-oxo-benzoxazin-7-yl)acetamide as RORγ modulators for autoimmune diseases .

- Comparison : Replacing the 4-iodobenzoate with acetamide (as in ) shifts the compound’s target specificity and solubility profile.

- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate: Core Structure: Dihydrobenzo[d][1,4]dioxine instead of benzoxazine. Synthesis: Esterification under reflux with K₂CO₃ promoter .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Solubility : The 4-iodobenzoate ester in the target compound likely reduces aqueous solubility compared to acetamide derivatives .

- Reactivity : Nitro substitution at position 7 may hinder electrophilic substitution reactions compared to bromine or formyl groups .

- Biological Targeting : Acetamide derivatives (e.g., ) show explicit RORγ modulation, whereas ester derivatives (e.g., target compound) require further pharmacological validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.